molecular formula C21H20N6O2 B2549781 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1251694-12-8

2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2549781
CAS No.: 1251694-12-8
M. Wt: 388.431
InChI Key: YXKUVCMYOKECLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide is a potent, selective, and orally bioavailable inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, where they are implicated in the regulation of anxiety and fear-related behaviors. Research indicates that this compound acts by stabilizing the channel in a closed state, effectively reducing calcium influx and downstream signaling. Its high selectivity over the closely related TRPC4 channel is a key feature for dissecting the specific physiological roles of TRPC5. The primary research value of this inhibitor lies in its utility as an in vivo tool compound for probing the pathophysiology of neurological and neuropsychiatric disorders. Preclinical studies have demonstrated its efficacy in animal models of anxiety and depression, highlighting its potential for investigating novel therapeutic pathways for these conditions. Its application extends to research on TRPC5's role in the mesolimbic dopamine system and its contribution to compulsive and reward-related behaviors . Furthermore, research is exploring the significance of TRPC5 in other tissues, such as the kidney, where it may contribute to focal segmental glomerulosclerosis (FSGS) , opening avenues for renal disease investigation. This molecule is therefore a critical research tool for elucidating TRPC5 channel function in both the central nervous system and peripheral tissues.

Properties

IUPAC Name

2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-12-7-13(2)9-16(8-12)22-19(28)11-18-25-24-17-10-15(5-6-27(17)18)21-23-20(26-29-21)14-3-4-14/h5-10,14H,3-4,11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKUVCMYOKECLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis typically begins with the formation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of acylhydrazides with carboxylic acid derivatives . The triazolopyridine moiety is then introduced through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Cyclization Reactions

The oxadiazole and triazolo-pyridine moieties in the compound suggest these rings were formed via cyclization. For example:

  • Oxadiazole formation : Cyclopropyl-substituted oxadiazoles are typically synthesized through cyclocondensation of hydrazides with nitriles or carboxylic acid derivatives under acidic or basic conditions.

  • Triazolo-pyridine synthesis : The triazolo-pyridine core may arise from triazole annulation with pyridine derivatives, often mediated by transition-metal catalysts or under thermal conditions.

Table 1: Cyclization Reaction Conditions

Reaction TypeReagents/ConditionsProductReference
Oxadiazole formationHydrazine + cyclopropanecarbonyl chloride, DMSO, 100°C3-cyclopropyl-1,2,4-oxadiazole
Triazole annulationCu(I)-catalyzed click reaction, RT triazolo[4,3-a]pyridine

Substitution Reactions

The acetamide group and aromatic rings are susceptible to nucleophilic/electrophilic substitutions:

  • Acetamide functionalization : The –NH– group in the acetamide moiety can undergo alkylation or acylation.

  • Aromatic electrophilic substitution : The 3,5-dimethylphenyl group may participate in nitration, sulfonation, or halogenation at activated positions .

Table 2: Substitution Reactions and Outcomes

Reaction TypeReagentsSite of ReactivityProductReference
Acetamide alkylationAlkyl halides, K₂CO₃, DMFN–H in acetamideN-alkylated derivatives
Aromatic nitrationHNO₃/H₂SO₄, 0°C3,5-dimethylphenyl ringNitro-substituted aryl group

Oxidation and Reduction

  • Oxidation : The cyclopropane ring may undergo ring-opening oxidation with strong oxidizing agents (e.g., KMnO₄) to form dicarboxylic acids.

  • Reduction : The triazole ring can be reduced with H₂/Pd-C to form dihydrotriazole derivatives, altering electronic properties.

Table 3: Redox Reactions

Reaction TypeReagents/ConditionsTarget GroupProductReference
OxidationKMnO₄, H₂O, 80°CCyclopropane1,2-cyclopropanedicarboxylic acid
ReductionH₂ (1 atm), Pd/C, EtOH triazoleDihydrotriazole derivative

Role of Solvents and Catalysts

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance substitution rates by stabilizing transition states .

  • Cu(I) catalysts are critical for triazole formation via click chemistry, improving regioselectivity.

Steric and Electronic Effects

  • The 3,5-dimethylphenyl group induces steric hindrance, directing electrophilic substitutions to para positions.

  • Electron-withdrawing oxadiazole and triazole rings activate the pyridine moiety toward nucleophilic attack.

Biological Implications of Reactivity

While the focus is on chemical reactions, structural analogs (e.g., benzothiazole-acetamide hybrids) demonstrate that functional group modifications significantly impact bioactivity. For instance:

  • Antitubercular activity : Acetamide derivatives with similar triazole/oxadiazole motifs inhibit Mycobacterium tuberculosis by targeting DprE1 enzymes (MIC values: 0.5–2 µg/mL) .

  • Selectivity : Substitution at the acetamide nitrogen improves pharmacokinetic properties (e.g., bioavailability >50% in murine models) .

Synthetic Challenges and Optimization

  • Cyclopropane stability : Harsh conditions during oxadiazole formation risk cyclopropane ring cleavage. Mitigated by low-temperature stepwise synthesis.

  • Byproduct formation : Triazole annulation may yield regioisomers; optimized Cu(I) loading (5 mol%) minimizes this.

Scientific Research Applications

Anticancer Studies

Recent studies have indicated that compounds similar to 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide exhibit significant anticancer activity. For instance:

  • Mechanisms of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Specific Cell Lines : In vitro studies demonstrated that derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer types including glioblastoma (SNB-19), ovarian cancer (OVCAR-8), and lung cancer (NCI-H40) .

Anti-Diabetic Potential

Research has also suggested potential applications in diabetes management. Certain oxadiazole derivatives have been linked to improved glucose metabolism and insulin sensitivity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler oxadiazole intermediates. Characterization techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
  • Mass Spectrometry (MS) : Employed for molecular weight confirmation.

These techniques ensure the accurate identification of the compound's structure and its functional groups.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications on the cyclopropyl and oxadiazole moieties can significantly influence biological activity.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of oxadiazole derivatives similar to the compound . It reported substantial anticancer properties against multiple cell lines with detailed cytotoxicity assays illustrating the effectiveness of structural modifications on therapeutic outcomes .

Case Study 2: In Silico Studies

In silico molecular docking studies have been performed to predict the binding affinity of this compound with specific cancer-related targets. These studies provide insights into how structural features contribute to biological activity and help guide future synthesis efforts .

Mechanism of Action

The mechanism of action of 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its cyclopropyl-substituted oxadiazole and triazolopyridine-heterocyclic fusion , which differentiate it from related structures. Key comparisons include:

Compound Core Structure Substituents Synthetic Method Key Properties
Target Compound Triazolo[4,3-a]pyridine + oxadiazole Cyclopropyl (oxadiazole), 3,5-dimethylphenyl Multi-step heterocyclic fusion Enhanced lipophilicity (cyclopropyl)
Siddaiah’s 3,5-oxadiazoles (5a–5n) 1,2,4-Oxadiazole Varied aryl/alkyl groups One-pot cyclization Tunable solubility/reactivity
Zygocaperoside Triterpenoid saponin Sugar moieties, hydroxyl groups Plant extraction High polarity, biological activity

Oxadiazole Derivatives: The cyclopropyl group in the target compound contrasts with Siddaiah’s aryl/alkyl substituents (e.g., phenyl or methyl).

Triazolopyridine Analogs :
Compounds lacking the oxadiazole fusion (e.g., standalone triazolopyridines) exhibit reduced π-π stacking capacity, impacting binding to hydrophobic targets. The fused system here may enhance target affinity.

Acetamide Modifications :
The 3,5-dimethylphenyl group offers steric hindrance and electron-donating effects, differing from simpler acetamides. This could influence receptor selectivity versus compounds with unsubstituted phenyl groups.

Hypothetical Pharmacological Implications

While direct bioactivity data are absent in the provided evidence, structural analogs suggest:

  • Oxadiazole-containing compounds : Often exhibit kinase inhibitory or antimicrobial activity. The cyclopropyl group may reduce cytotoxicity compared to halogenated analogs.
  • Triazolopyridines : Commonly target CNS receptors (e.g., GABA-A). The fused oxadiazole could modulate blood-brain barrier penetration.

Biological Activity

The compound 2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(3,5-dimethylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O2C_{20}H_{22}N_6O_2 with a molecular weight of approximately 394.43 g/mol. The compound features a complex structure that includes a triazole and oxadiazole ring system which are known for their biological significance.

PropertyValue
Molecular Weight394.43 g/mol
Molecular FormulaC20H22N6O2
LogP2.3458
Polar Surface Area78.954 Ų

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested :
    • HEPG2 (Liver Cancer)
    • MCF7 (Breast Cancer)
    • SW1116 (Colon Cancer)
    • BGC823 (Gastric Cancer)
  • IC50 Values :
    • The compound exhibited an IC50 value of <10μM<10\mu M across multiple cancer cell lines, indicating potent activity compared to established chemotherapeutics like doxorubicin and staurosporine .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival:

  • Enzyme Inhibition :
    • It has been reported that compounds with similar structures inhibit enzymes such as alkaline phosphatase and carbonic anhydrase .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural features. Substituents on the oxadiazole and triazole rings significantly influence potency:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Dimethylphenyl Moiety : Contributes to increased binding affinity to target proteins.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis of Triazolo-Oxadiazole Derivatives :
    • A study synthesized various derivatives and assessed their anticancer activity using NCI guidelines. Compounds with similar scaffolds showed promise against multiple cancer types .
  • Comparative Analysis :
    • A comparative analysis indicated that modifications in the phenyl ring led to variations in anticancer activity, emphasizing the importance of precise structural modifications for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing this compound, and how are intermediates purified?

  • Methodology : The synthesis involves nucleophilic substitution reactions under controlled conditions. For analogous triazolo-triazine derivatives, intermediates are prepared by reacting precursors (e.g., compound 23 in ) with amines in ethanol at 70–100°C for 24–72 hours. Purification is achieved via gradient elution column chromatography (ethyl acetate/light petroleum mixtures) followed by precipitation in ethyl acetate/light petroleum .
  • Critical Parameters :

  • Molar ratios of amines (1.1–4.5 equivalents).
  • Reaction time and temperature (e.g., 70°C for 72 hours yields 63% product).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H-NMR : Used to confirm substituent integration and spatial arrangement (e.g., δ 2.79 ppm for methyl groups in ).
  • Mass Spectrometry : Determines molecular weight (e.g., 178.21 g/mol in for related heterocycles).
  • Melting Point Analysis : Validates purity (e.g., 114–134°C for triazolo-triazines in ) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation. For similar acetamide derivatives, solubility in DMSO or ethanol is typical, but stability tests (TGA/DSC) are advised to confirm degradation thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (70–100°C), amine equivalents (1.1–4.5×), and reaction time (24–72 hours) to identify optimal conditions (e.g., 70°C for 72 hours in yields 63% vs. 55% at 24 hours) .
  • Flow Chemistry : Adapt continuous-flow systems (as in ) to enhance reproducibility and scalability for oxidation-sensitive steps .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodology :

  • Purity Validation : Use HPLC (>95% purity) to rule out impurities (e.g., ’s column chromatography).
  • Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., cyclopropyl vs. fluorophenyl groups in ) to isolate pharmacophore contributions .

Q. What computational approaches predict the compound’s binding affinity for target proteins?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., triazole-oxadiazole motifs may engage in π-π stacking).
  • DFT Calculations : Analyze electronic effects of substituents (e.g., cyclopropyl’s electron-withdrawing nature as in ’s dithiazole studies) .

Q. How does the cyclopropyl-oxadiazole moiety influence metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Compare half-life (t1/2) of the parent compound vs. analogs lacking the cyclopropyl group.
  • Metabolite Identification : Use LC-MS to detect oxidative degradation products (e.g., cyclopropane ring opening) .

Methodological Notes

  • Data Interpretation : Conflicting NMR signals (e.g., aromatic proton splitting in ) may arise from rotamers; use variable-temperature NMR to confirm .
  • Safety Protocols : Follow first-aid measures for related acetamides (e.g., eye flushing and medical consultation per ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.